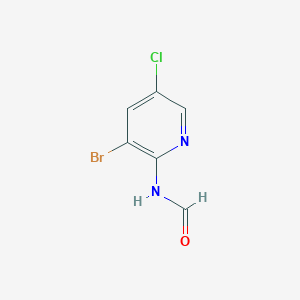![molecular formula C8H10Br2 B2493031 (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 2404-39-9](/img/structure/B2493031.png)
(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bicyclic compounds involves intricate processes such as trimerization, cyclization, and reactions with various reagents to introduce functional groups or modify the compound's structure. For example, the trimerization of 2,3-dibromobicyclo[2.2.2]oct-2-ene using butyllithium followed by cyclization yields a highly symmetrical structure, as demonstrated in the synthesis of a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene (Komatsu et al., 1988).
Molecular Structure Analysis
Molecular structure analysis through methods such as X-ray crystallography and electron diffraction provides insights into the geometry, bond lengths, and angles of bicyclic compounds. These studies reveal the unique structural features of bicyclic compounds, including bond distances and angles that deviate from standard values due to the compound's strained structure, as seen in the investigation of octafluorobicyclo[2.2.0]hex-1(4)-ene (Richardson et al., 2003).
Chemical Reactions and Properties
Bicyclic compounds undergo a variety of chemical reactions, including bromo-lithium exchange, nucleophilic substitution reactions, and Diels-Alder reactions. These reactions are crucial for functionalizing the compounds and exploring their reactivity. The synthesis and chemistry of 8‐Substituted Bicyclo[5.1.0]oct‐1(8)‐ene highlight the compound's ability to undergo bromo-lithium exchange followed by nucleophilic substitution reactions (Lee et al., 1998).
Physical Properties Analysis
The physical properties of bicyclic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structures of these compounds, as seen in the analysis of the single crystal X-ray structures of 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane (Moring et al., 1995).
Chemical Properties Analysis
The chemical properties of bicyclic compounds, including reactivity, stability, and the nature of chemical bonds, are key areas of study. Investigations into the synthesis, chemical trapping, and dimerization of tricyclo[3.3.0.03,7]oct-1(5)-ene, for example, shed light on the pyramidalized alkenes' reactivity and the formation of cyclobutane dimers (Camps et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Facile Synthesis and Crystal Structure : A study by Komatsu et al. (1988) demonstrated the trimerization of 2,3-dibromobicyclo[2.2.2]oct-2-ene, which is closely related to (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene. This synthesis led to a compound with a highly symmetrical structure, confirmed by X-ray crystallography, showcasing its potential for creating complex molecular structures (Komatsu, Jinbu, Gillette, & West, 1988).
Oligomerization Properties : In another research, Komatsu et al. (1991) explored the reaction of 2,3-dibromobicyclo[2.2.2]oct-2-ene with n-butyllithium, resulting in oligomeric dibromides. This study highlights the reactivity and potential for forming diverse molecular structures using compounds related to this compound (Komatsu, Aonuma, Jinbu, Tsuji, Hirosawa, & Takeuchi, 1991).
Chemical Reactions and Mechanisms
- Reduction with Metal Hydrides : Jefford et al. (1972) investigated the reduction of dichlorobicyclo[3.2.1]oct-2-enes, which are structurally similar to the compound , using lithium aluminium hydride and tributyltin hydride. This study provides insights into the reactivity and potential transformations of such compounds (Jefford, Sweeney, & Delay, 1972).
Potential Applications in Synthesis
- Synthesis of Complex Molecules : Uyehara et al. (1998) demonstrated the use of a similar compound, 1,4-dimethoxybicyclo[2.2.2]oct-5-en-2-one, in the total synthesis of complex molecules like triquinane sesquiterpenes. This indicates the utility of bicyclic compounds in synthesizing intricate organic molecules (Uyehara, Murayama, Sakai, Onda, Ueno, & Sato, 1998).
Eigenschaften
IUPAC Name |
(1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2/t5-,6+,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZNKURWGORCEM-GKROBHDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C(C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C=C([C@@H]2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
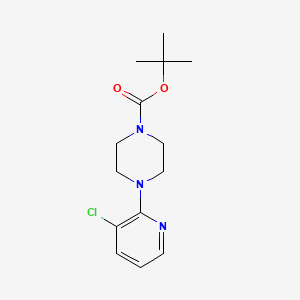
![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)
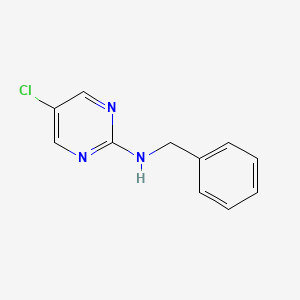

![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)


![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
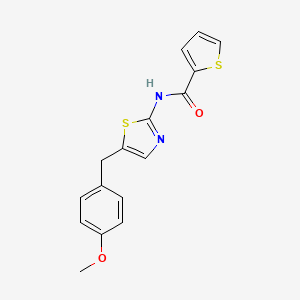
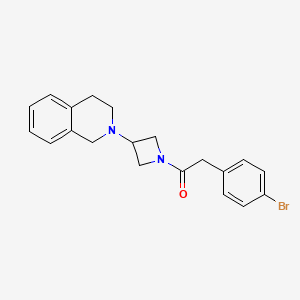
![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)

